molecular formula C16H16ClN3 B2637839 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline CAS No. 890087-03-3

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline

Cat. No.: B2637839
CAS No.: 890087-03-3
M. Wt: 285.78
InChI Key: QFTZGHMEQSNDMN-UHFFFAOYSA-N
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Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word is 'Warning’ .

Preparation Methods

The synthesis of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclohexyl-1H-imidazole with 4-chloroquinoline in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis .

Chemical Reactions Analysis

4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline can be compared with other imidazoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTZGHMEQSNDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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